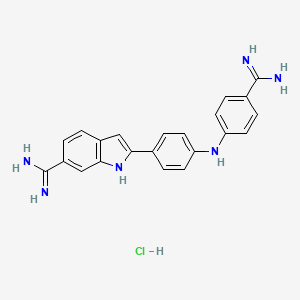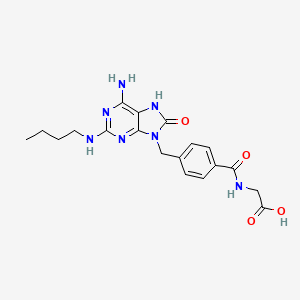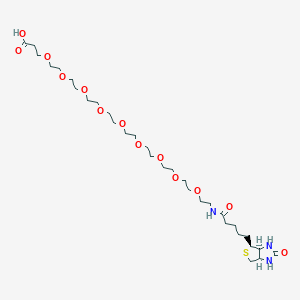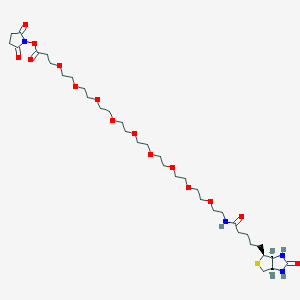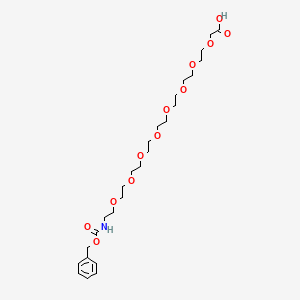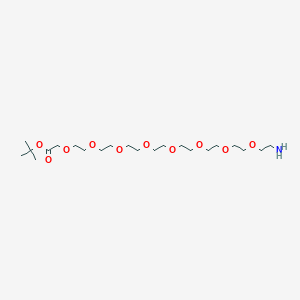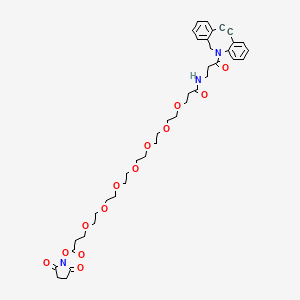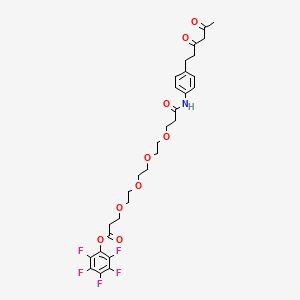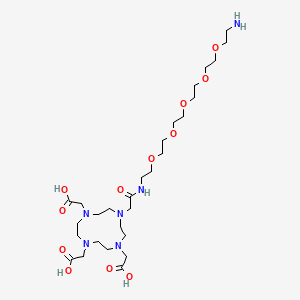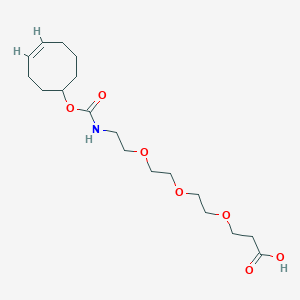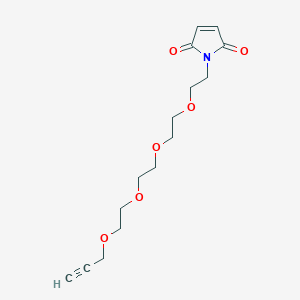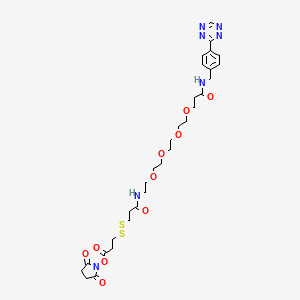
Tetrazine-PEG4-SS-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-PEG4-SS-NHS is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups. This compound is particularly useful in bioconjugation applications due to its ability to form stable linkages under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG4-SS-NHS involves the conjugation of a tetrazine moiety with a polyethylene glycol chain and a succinimidyl ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions often include mild temperatures and the presence of a base to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually purified through chromatographic techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazine-PEG4-SS-NHS primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it ideal for bioconjugation .
Common Reagents and Conditions:
Reagents: Trans-cyclooctene, norbornene, cyclopropene
Conditions: Mild temperatures, aqueous or organic solvents, no need for catalysts or reducing agents.
Major Products: The major product of the reaction between this compound and trans-cyclooctene is a stable dihydropyridazine linkage. This product is highly stable and suitable for various bioconjugation applications .
Aplicaciones Científicas De Investigación
Tetrazine-PEG4-SS-NHS has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the synthesis of complex bioconjugates for diagnostic and therapeutic applications .
Mecanismo De Acción
The mechanism of action of Tetrazine-PEG4-SS-NHS involves the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with strained alkenes such as trans-cyclooctene to form a stable dihydropyridazine linkage. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioconjugation in complex biological environments .
Comparación Con Compuestos Similares
- Methyltetrazine-PEG4-SS-NHS
- Tetrazine-PEG4-NHS ester
- Succinic anhydride
- SMCC (N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
- EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester) .
Comparison: this compound is unique due to its cleavable disulfide linker, which allows for controlled release of the conjugated molecule under reducing conditions. This feature is particularly advantageous in drug delivery applications where the release of the drug at the target site is crucial. Other similar compounds may not have this cleavable feature, making this compound more versatile in specific applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-oxo-3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylamino]propyl]disulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O10S2/c38-25(32-21-23-1-3-24(4-2-23)30-35-33-22-34-36-30)7-11-43-13-15-45-17-18-46-16-14-44-12-10-31-26(39)8-19-48-49-20-9-29(42)47-37-27(40)5-6-28(37)41/h1-4,22H,5-21H2,(H,31,39)(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRYTCIZCBJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)
